molecular formula C30H34Cl2FN5O4 B560421 Milademetan CAS No. 1398568-47-2

Milademetan

Número de catálogo B560421
Número CAS: 1398568-47-2
Peso molecular: 618.531
Clave InChI: RYAYYVTWKAOAJF-QISPRATLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Milademetan is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity . Upon oral administration, milademetan binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . It has been investigated in 4 clinical trials, of which 2 are open and 2 are closed .


Molecular Structure Analysis

The molecular formula of Milademetan is C30H34Cl2FN5O4 . Its exact mass is 617.20 and its molecular weight is 654.990 .


Physical And Chemical Properties Analysis

Milademetan has a molecular formula of C30H34Cl2FN5O4 and a molecular weight of 618.53 . It appears as a white to light yellow solid .

Aplicaciones Científicas De Investigación

  • Safety and Efficacy in Solid Tumors : A phase I study in Japan showed that Milademetan was well-tolerated and exhibited modest antitumor activity in patients with solid tumors who had relapsed or were refractory to standard therapy. The study recommended a phase II dose of 90 mg once daily on a 21/28-day schedule (Takahashi et al., 2021).

  • Drug-Drug Interaction Risk : Milademetan is a CYP3A and P-glycoprotein substrate and a moderate CYP3A inhibitor. A study evaluating its drug-drug interaction risk suggested a need for dose adjustment when used with strong CYP3A inhibitors (Hong et al., 2021).

  • First-in-Human Study in Advanced Cancers : A phase I study highlighted its safety, pharmacokinetics, and efficacy in advanced solid tumors or lymphomas. The recommended phase II dose was 260 mg once daily on a 3/14-day schedule, which showed promise particularly in dedifferentiated liposarcomas (Gounder et al., 2023).

  • Phase III Study in De-differentiated Liposarcomas : The MANTRA study, a phase III trial, is comparing Milademetan with trabectedin in patients with unresectable or metastatic de-differentiated liposarcomas. This study is significant as these cancers are often resistant to chemotherapy (Gounder et al., 2022).

  • Use in Intimal Sarcoma : A phase II study is exploring Milademetan in patients with intimal sarcoma, a rare cancer where MDM2 amplification is common. This study represents a novel approach to targeting the MDM2-p53 axis in cancer therapy (Yonemori et al., 2019).

  • Combination Therapy in Acute Myeloid Leukemia : A phase I study is investigating Milademetan combined with the FLT3 inhibitor quizartinib in patients with FLT3-ITD mutant acute myeloid leukemia. This combination targets multiple pathways implicated in leukemia pathogenesis (Daver et al., 2019).

  • Potential in Merkel Cell Carcinoma : Milademetan demonstrated potency in Merkel cell carcinoma, particularly in tumors expressing wild-type p53. This study suggests a new avenue for treating this aggressive form of skin cancer (Ananthapadmanabhan et al., 2022).

  • Sensitivity in Breast Cancer with MDM2 Dependency : Research on breast cancer shows that genetic alterations associated with MDM2 dependency can be effectively targeted by Milademetan, especially in hormone receptor-positive breast cancers (Bidard et al., 2023).

Safety And Hazards

Milademetan is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common treatment emergent adverse events (TEAEs) in the Milademetan arm included nausea, thrombocytopenia, anemia, vomiting and neutropenia .

Direcciones Futuras

Milademetan is currently being investigated in liposarcomas (LPS) and a broad array of solid tumors characterized by MDM2 dependence and wildtype TP53 . A Phase 1/2 study is evaluating the safety and efficacy of Milademetan in combination with Atezolizumab for patients with CDKN2A Loss/TP53 Wildtype Advanced Solid Tumors .

Propiedades

InChI

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAYYVTWKAOAJF-QISPRATLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl2FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milademetan

CAS RN

1398568-47-2
Record name Milademetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milademetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milademetan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
289
Citations
MM Gounder, TM Bauer, GK Schwartz… - Journal of Clinical …, 2023 - ingentaconnect.com
… This two-part, open-label, phase I study of milademetan was … the safety and tolerability of milademetan to determine the … safety and tolerability of milademetan in patients with advanced …
Number of citations: 14 www.ingentaconnect.com
CD DiNardo, R Olin, J Ishizawa, H Sumi, J Xie, K Kato… - Blood, 2019 - Elsevier
… ) evaluates milademetan in combination with AZA … milademetan (part 1; completed) or milademetan in combination with AZA at different dose schedules (part 1A; ongoing). Milademetan …
Number of citations: 5 www.sciencedirect.com
S Takahashi, Y Fujiwara, K Nakano, T Shimizu… - Cancer …, 2021 - Wiley Online Library
… the safety and tolerability of milademetan in Japanese patients with advanced … of milademetan. The secondary objective was to determine the pharmacodynamic effects of milademetan …
Number of citations: 28 onlinelibrary.wiley.com
V Ananthapadmanabhan, TC Frost, KM Soroko… - JCI insight, 2022 - ncbi.nlm.nih.gov
… Prior data indicate that milademetan restored WT p53 activity in in vitro and in vivo cancer models with WT p53 (33–36). Here, we demonstrate the activity of milademetan toward …
Number of citations: 5 www.ncbi.nlm.nih.gov
M Muftuoglu, L Li, M Basyal, S Liang, CJ Ball, K Chen… - Blood, 2021 - Elsevier
Distinct mutations could differentially regulate cellular programs and alter the proteomic landscape in AML. Sequential acquisition of various mutations not only leads to clonal …
Number of citations: 2 www.sciencedirect.com
T Koyama, T Shimizu, Y Kojima, K Sudo, HS Okuma… - Cancer Discovery, 2023 - AACR
… from milademetan and a combination of milademetan with other targeted treatments. We report the first findings from our study in patients with solid tumors to show that milademetan …
Number of citations: 1 aacrjournals.org
M Andreeff, W Zhang, P Kumar, O Zernovak, NG Daver… - Blood, 2018 - Elsevier
… and milademetan for the treatment of FLT3-ITD mutant/TP53 wild-type AML. Methods: We investigated the effect of quizartinib and milademetan … quizartinib and milademetan at specified …
Number of citations: 8 www.sciencedirect.com
N Sekiguchi, S Kasahara, T Miyamoto… - International Journal of …, 2023 - Springer
… This is the first phase I study report of milademetan … 160 mg (n = 4) of oral milademetan once daily in a 14/28 treatment cycle. … Plasma concentration increased linearly with milademetan …
Number of citations: 6 link.springer.com
MM Gounder, TM Bauer, GK Schwartz… - European Journal of …, 2020 - ejcancer.com
… (NCT01877382) of milademetan was conducted in patients … Of the 107 patients who received≥ 1 dose of milademetan, 5 … growth curves was seen with milademetan, demonstrating its …
Number of citations: 16 www.ejcancer.com
J Senapati, M Muftuoglu, J Ishizawa, HA Abbas… - Blood cancer …, 2023 - nature.com
… trial (NCT03634228) to study the safety and efficacy of milademetan (an MDM2i) with low-dose … The combination of milademetan, LDAC±venetoclax led to only modest responses with …
Number of citations: 1 www.nature.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.